N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide
CAS No.: 477325-94-3
Cat. No.: VC6899431
Molecular Formula: C20H12F2N2OS
Molecular Weight: 366.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477325-94-3 |
|---|---|
| Molecular Formula | C20H12F2N2OS |
| Molecular Weight | 366.39 |
| IUPAC Name | 2,6-difluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
| Standard InChI | InChI=1S/C20H12F2N2OS/c21-13-5-2-6-14(22)17(13)19(25)24-20-23-18-12-4-1-3-10-7-8-11(16(10)12)9-15(18)26-20/h1-6,9H,7-8H2,(H,23,24,25) |
| Standard InChI Key | STTIOUACOONEHW-UHFFFAOYSA-N |
| SMILES | C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a dihydroacenaphthothiazole system with a 2,6-difluorobenzamide substituent. The acenaphthothiazole moiety consists of a bicyclic acenaphthene fused to a thiazole ring, creating a planar, aromatic system conducive to π-π interactions. The 2,6-difluorobenzamide group introduces electron-withdrawing fluorine atoms at the ortho positions, which enhance metabolic stability and influence binding affinity to biological targets.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 477325-94-3 |
| Molecular Formula | |
| Molecular Weight | 366.39 g/mol |
| IUPAC Name | 2,6-Difluoro-N-(5-thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
| SMILES | C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F |
The planar acenaphthothiazole system likely contributes to DNA intercalation or protein binding, while the fluorinated benzamide may enhance bioavailability by reducing oxidative metabolism .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide involves multi-step protocols common to heterocyclic chemistry. As described for analogous compounds, key steps include:
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Cyclization: Formation of the acenaphthothiazole core via reaction of acenaphthenequinone with thiosemicarbazide under acidic conditions.
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Condensation: Coupling the thiazole amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
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Purification: Chromatographic techniques to isolate the product, with yields optimized by controlling solvent polarity and temperature .
Structural Modifications
Modifications to the benzamide or thiazole moieties could enhance pharmacological profiles. For example:
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Fluorine Substitution: The 2,6-difluoro configuration minimizes steric hindrance while maximizing electronic effects, as seen in FtsZ inhibitors like PC-190723 .
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Thiazole Functionalization: Introducing electron-donating groups (e.g., methyl) may improve solubility without compromising aromatic stacking.
Biological Activities and Mechanisms
Antitumor Effects
Thiazole derivatives intercalate DNA and inhibit topoisomerase II, leading to apoptosis. The acenaphthylene system’s planar structure may facilitate DNA binding, while the benzamide group could modulate kinase activity. In vitro assays on similar compounds show IC₅₀ values of 10–50 µM against breast and lung cancer cell lines.
Neuroprotective and Anti-inflammatory Properties
Thiazoles modulate glutamate receptors and COX-2 activity, reducing neuroinflammation. Fluorinated benzamides enhance blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.
Computational and Comparative Studies
Molecular Docking Insights
Docking simulations using the FtsZ protein (PDB: 3VOB) reveal that the 2,6-difluorobenzamide group occupies a hydrophobic pocket near the GTP-binding site, with binding energies comparable to PC-190723 (−9.2 kcal/mol) . The acenaphthothiazole core may stabilize this interaction via van der Waals forces.
Comparative Analysis with PC-190723
PC-190723 (CID 25016417), a thiazolo[5,4-b]pyridine derivative, shares the 2,6-difluorobenzamide motif but differs in its heterocyclic core. Despite structural disparities, both compounds likely target FtsZ, underscoring the pharmacophore’s versatility .
Challenges and Future Directions
Bioavailability Optimization
The compound’s low solubility (logP ≈ 3.5) limits in vivo efficacy. Strategies to address this include:
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Prodrug Design: Esterification of the benzamide carbonyl.
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Nanoparticle Formulation: Encapsulation in lipid-based carriers to enhance cellular uptake.
Target Validation
Mechanistic studies are needed to confirm hypothesized targets (e.g., FtsZ, topoisomerase II). CRISPR-Cas9 knockout models could elucidate pathways affected by this compound.
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